methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Overview
Description
Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by its complex structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to an amino acid backbone. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Fmoc-DL-serine methyl ester, also known as “methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate” or “methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The primary result of the action of Fmoc-DL-serine methyl ester is the protection of the amino group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amino group .
Action Environment
The action of Fmoc-DL-serine methyl ester is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound is stable under acidic conditions , which is beneficial during certain stages of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate typically involves the following steps:
Activation of the Fluoren-9-ylmethanol: The fluoren-9-ylmethanol is activated using a carbonylating agent to form the fluoren-9-ylmethoxy carbonyl group.
Coupling with the Amino Acid Backbone: The activated fluoren-9-ylmethoxy carbonyl group is then coupled with the amino acid backbone, specifically targeting the amino group.
Methylation: The resulting compound is methylated to introduce the methyl ester group at the carboxyl end.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar structure but with a methoxy group instead of a hydroxyl group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Similar structure but with an alanine backbone instead of a hydroxypropanoate backbone.
Uniqueness: Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVLIVWQMWACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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